1,1'-Thiobis(2-naphthol)
Overview
Description
1,1'-Thiobis(2-naphthol) (TBN) is a chemical compound that serves as a key intermediate in the synthesis of various polyamides and other polymers. It is derived from 2-naphthol and has been utilized in the creation of materials with notable thermal stability and solubility properties . Additionally, TBN has been incorporated into the structure of phthalocyanines, which are compounds with potential applications in electrochromic devices and catalysis . The compound has also been used to create a switch-on fluorescence receptor for Ag+ ions, which can further act as a recognition ensemble for certain amino acids .
Synthesis Analysis
The synthesis of TBN involves the reaction of 2-naphthol with sulfur dichloride, followed by further chemical modifications to produce derivatives such as 1,1'-thiobis(2-naphthoxy acetic ester) (TBNAE) and related diacids . These intermediates are then used to synthesize thermally stable polyamides through polyphosphorylation reactions with aromatic diamines . In another approach, TBN is reacted with halogenated compounds and reduced to form bis(ether amine) monomers, which are then polymerized into fluorinated poly(ether amide)s with high thermal stability and unique optical properties .
Molecular Structure Analysis
The molecular structure of TBN-related compounds has been studied using various spectroscopic methods. For instance, the crystal structure of a derivative, 1-(2-thiazolylazo)-2-naphthol, has been determined using X-ray crystallography, revealing details about the planarity and bond lengths within the molecule . These structural insights are crucial for understanding the properties and reactivity of TBN derivatives.
Chemical Reactions Analysis
TBN and its derivatives participate in a variety of chemical reactions. They can be used to synthesize novel phthalocyanines with different central metals, which exhibit distinct aggregation and electrochemical redox properties . Additionally, TBN-based receptors have been shown to selectively bind Ag+ ions, leading to switch-on fluorescence, and can further interact with amino acids like Cys, Asp, and Glu .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from TBN are notable for their solubility in polar solvents and high thermal stability. Polyamides containing TBN units have been reported to possess inherent viscosities ranging from 0.39–0.87 dL g^-1 and glass transition temperatures between 241–268°C. They also exhibit high decomposition temperatures, with 10% weight loss occurring between 441–479°C in an argon atmosphere . Fluorinated poly(ether amide)s derived from TBN show outstanding solubility, can be cast into transparent films, and have glass-transition temperatures between 209–251°C. Their weight loss temperatures exceed 470°C in nitrogen and 450°C in air, indicating excellent thermal resistance. These materials also have low refractive indices and dielectric constants, which could be advantageous for certain applications .
Scientific Research Applications
Polymer Synthesis and Properties
- 1,1'-Thiobis(2-naphthol) (TBN) has been utilized in the creation of novel polyamides with high thermal stability and solubility in polar solvents. These polyamides exhibit high glass transition temperatures and thermal resistance, making them suitable for high-temperature applications (Shockravi et al., 2007).
Organometallic Chemistry
- TBN has been used in the synthesis of samarium alkoxide derivatives, serving as a bridging ligand. These compounds have shown potential in asymmetric synthesis and catalysis (Arnold et al., 2002).
Phthalocyanines Synthesis
- Novel phthalocyanines with 1,1'-thiobis(2-naphthol) groups have been synthesized, showing properties useful in electrochromic applications and as catalysts for oxygen reduction (Orman et al., 2020).
Fluorescence and Chemosensor Applications
- Benzimidazole conjugates of TBN have been developed as switch-on fluorescence receptors for selective detection of certain metal ions and amino acids (Dessingou et al., 2012).
- TBN-based chemosensors have been created for the detection of In3+ and Fe3+, exhibiting colorimetric and fluorescence changes useful for environmental monitoring (Lee et al., 2018).
Nanotechnology
- TBN derivatives have been incorporated into the synthesis of nanoporous polysulfone membranes with improved mechanical, thermal, and morphological properties, useful in filtration and separation processes (Pouresmaeel-Selkjani et al., 2017).
Environmental Applications
- Modified electrodes with TBN derivatives have been used for the detection of lead in water samples, showcasing the potential of TBN in environmental monitoring and analysis (Mashhadizadeh et al., 2011).
Biomedical Research
- Mannich bases derived from TBN have demonstrated antibacterial activity against Gram-positive bacteria, highlighting its potential in developing new antimicrobial agents (Roman et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)sulfanylnaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYMQZVPTMKXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2SC3=C(C=CC4=CC=CC=C43)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066162 | |
Record name | 2-Naphthalenol, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Thiobis(2-naphthol) | |
CAS RN |
17096-15-0 | |
Record name | 1,1′-Thiobis(2-naphthol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17096-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1'-Thiobis(2-naphthol) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Thiobis(2-naphthol) | |
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Record name | 2-Naphthalenol, 1,1'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenol, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-thiobis(2-naphthol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1'-Thiobis(2-naphthol) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA87692Y8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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